

Application Notes and Protocols for UCM-1306 in Experimental Research

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Compound of Interest

Compound Name: UCM-1306

Cat. No.: B11934557

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Introduction

UCM-1306, with the chemical name 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl, is a potent and orally bioavailable positive allosteric modulator (PAM) of the human dopamine D1 receptor. As a PAM, **UCM-1306** does not activate the D1 receptor directly but enhances the receptor's response to the endogenous agonist, dopamine. This property makes it a valuable tool for studying the physiological and pathological roles of the dopamine D1 receptor and a potential therapeutic agent for conditions such as Parkinson's disease. These application notes provide a summary of **UCM-1306**'s solubility and stability, along with detailed protocols for its experimental use.

Physicochemical Properties

Solubility

The solubility of **UCM-1306** has been determined in various solvents, which is critical for the preparation of stock solutions and experimental media.

Solvent	Solubility	Molar Concentration (mM)	Method
Dimethyl Sulfoxide (DMSO)	45.0 mg/mL[1]	161.1[1]	Not Specified
Aqueous Buffer	50 µM	0.05	Nephelometry Assay[2]
Ethanol	Data Not Available	Data Not Available	
Water	Data Not Available	Data Not Available	

Note: The sulfoximine functional group in **UCM-1306** generally imparts good solubility in protic solvents like water and alcohols.

Stability

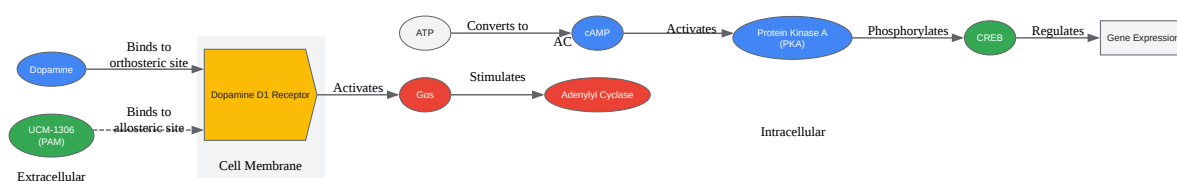
UCM-1306 exhibits good stability in biological matrices, an important consideration for in vitro and in vivo experimental design. Biphenyl compounds are generally stable in both acidic and alkaline conditions.

Condition	Stability	Duration
Mouse Serum	93% remaining[2]	4 hours
Mouse Liver Homogenates	65% remaining[2]	24 hours
Aqueous Solution (General for biphenyls)	Very stable in acidic & alkaline media	Not Specified
Temperature	Data Not Available	
pH	Data Not Available	

Signaling Pathways and Mechanism of Action

UCM-1306 acts as a positive allosteric modulator of the dopamine D1 receptor. This means it binds to a site on the receptor that is distinct from the dopamine binding site (orthosteric site).

This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. The primary signaling pathway activated by the D1 receptor is the G α s/adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).



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Dopamine D1 Receptor Signaling Pathway Modulated by **UCM-1306**.

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of **UCM-1306** for use in various assays.

Materials:

- **UCM-1306** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh the desired amount of **UCM-1306** powder in a sterile microcentrifuge tube.

- Add the appropriate volume of anhydrous DMSO to achieve a concentration of 10 mM or higher (e.g., for a 10 mM stock solution, add 358 μ L of DMSO to 1 mg of **UCM-1306**, MW: 279.33 g/mol).
- Vortex the solution until the **UCM-1306** is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

In Vitro Dopamine Potentiation (cAMP) Assay

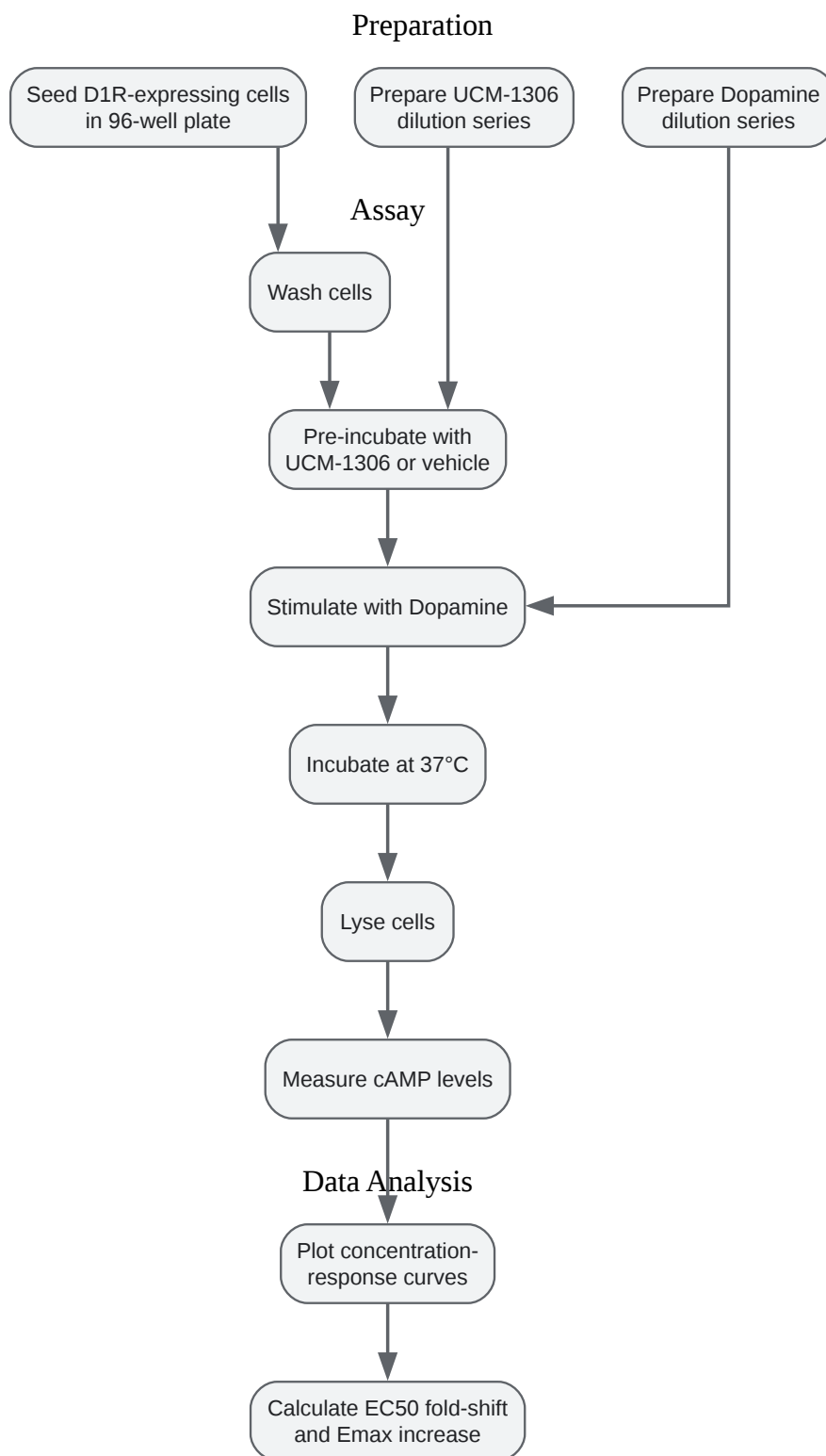
Objective: To determine the positive allosteric modulatory effect of **UCM-1306** on dopamine-induced cAMP production in cells expressing the D1 receptor.

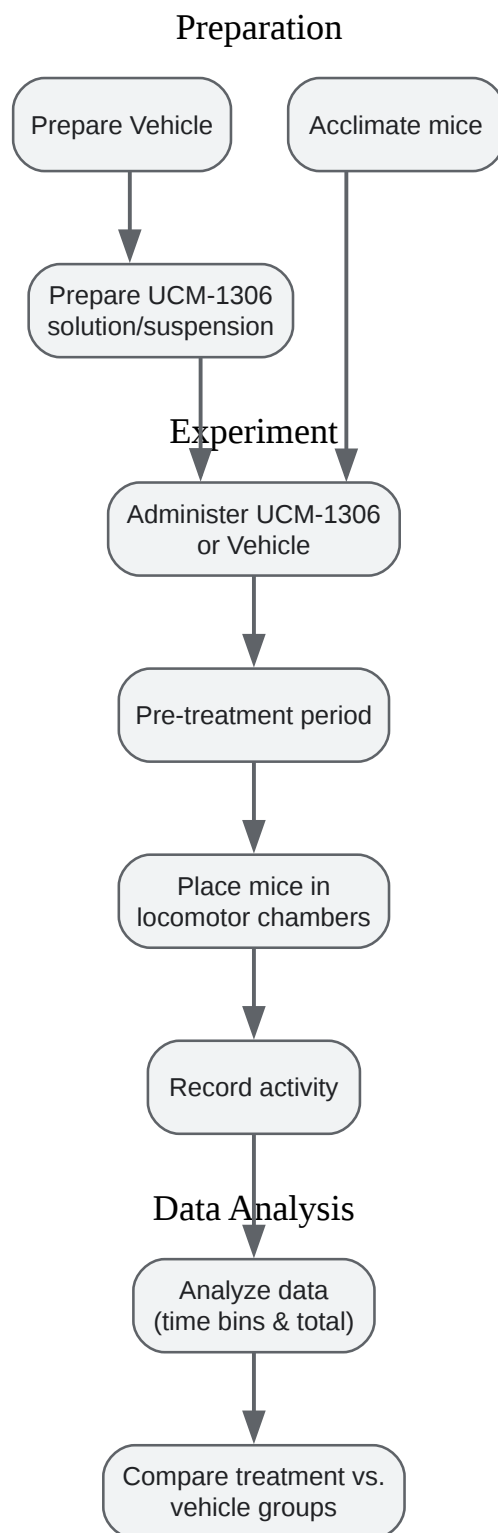
Materials:

- Human neuroblastoma SK-N-MC cells (or another cell line endogenously or recombinantly expressing the human D1 receptor)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **UCM-1306** stock solution (e.g., 10 mM in DMSO)
- Dopamine hydrochloride solution
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
- Phosphodiesterase inhibitor (e.g., IBMX)
- cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
- 96-well or 384-well white opaque plates

Procedure:

- Cell Seeding: Seed the D1 receptor-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
- Compound Preparation:
 - Prepare a dilution series of **UCM-1306** in assay buffer. A typical concentration range to test would be from 1 nM to 30 μ M. Include a vehicle control (DMSO at the same final concentration as the highest **UCM-1306** concentration).
 - Prepare a concentration-response curve of dopamine in assay buffer.
- Assay Protocol:
 - Wash the cells once with assay buffer.
 - Add the **UCM-1306** dilutions (or vehicle) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
 - Add the dopamine dilutions to the wells. To assess PAM activity, a fixed, sub-maximal concentration of dopamine (e.g., EC₂₀ or EC₅₀) is typically co-incubated with the **UCM-1306** concentration range.
 - Incubate for 15-30 minutes at 37°C.
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
 - Generate a dopamine concentration-response curve in the presence and absence of different concentrations of **UCM-1306**.
 - Calculate the fold-shift in dopamine EC₅₀ and the increase in the maximal response (E_{max}) to determine the PAM activity of **UCM-1306**.





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References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
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